2-(2-bromophenoxy)-N'-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide
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Overview
Description
2-(2-bromophenoxy)-N’-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromophenoxy group and a pyrazolylmethylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromophenoxy)-N’-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide typically involves multiple steps. One common method starts with the preparation of 2-(2-bromophenoxy)acetohydrazide, which is then reacted with 1,3-diphenyl-1H-pyrazole-4-carbaldehyde under specific conditions to form the final product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(2-bromophenoxy)-N’-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the bromophenoxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
2-(2-bromophenoxy)-N’-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2-bromophenoxy)-N’-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological outcomes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-(2-bromophenoxy)acetohydrazide: A precursor in the synthesis of the target compound.
1,3-diphenyl-1H-pyrazole-4-carbaldehyde: Another precursor used in the synthesis.
2-(2-bromophenoxy)tetrahydropyran: A structurally similar compound with different applications.
Uniqueness
2-(2-bromophenoxy)-N’-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide is unique due to its combination of a bromophenoxy group and a pyrazolylmethylidene moiety. This unique structure imparts specific chemical and biological properties that are not observed in its precursors or structurally similar compounds .
Properties
Molecular Formula |
C24H19BrN4O2 |
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Molecular Weight |
475.3 g/mol |
IUPAC Name |
2-(2-bromophenoxy)-N-[(E)-(1,3-diphenylpyrazol-4-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C24H19BrN4O2/c25-21-13-7-8-14-22(21)31-17-23(30)27-26-15-19-16-29(20-11-5-2-6-12-20)28-24(19)18-9-3-1-4-10-18/h1-16H,17H2,(H,27,30)/b26-15+ |
InChI Key |
RBIQCPKHQIRDJQ-CVKSISIWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN(C=C2/C=N/NC(=O)COC3=CC=CC=C3Br)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=NNC(=O)COC3=CC=CC=C3Br)C4=CC=CC=C4 |
Origin of Product |
United States |
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